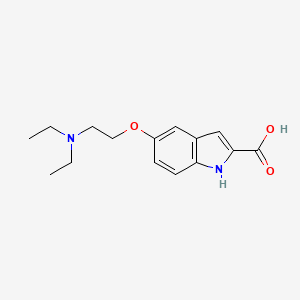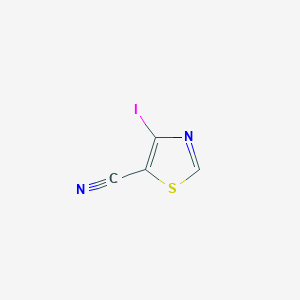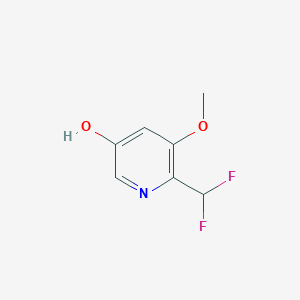
2-(Difluoromethyl)-5-hydroxy-3-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-5-hydroxy-3-methoxypyridine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a hydroxy group, and a methoxy group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pyridine derivatives using difluoromethylating reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction conditions often include the use of a base and a solvent like methanol, with the reaction being carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow processes that allow for better control over reaction conditions and yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-5-hydroxy-3-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used for oxidation reactions.
Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the methoxy group can result in the formation of various substituted pyridine derivatives .
Scientific Research Applications
2-(Difluoromethyl)-5-hydroxy-3-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable probe for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-hydroxy-3-methoxypyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to target proteins. The hydroxy and methoxy groups can participate in various chemical interactions, influencing the compound’s overall activity. These interactions can modulate enzyme activity, receptor binding, and other biological processes .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)-5-hydroxy-3-methoxypyridine
- 2-(Difluoromethyl)-5-hydroxy-4-methoxypyridine
- 2-(Difluoromethyl)-6-hydroxy-3-methoxypyridine
Comparison: Compared to similar compounds, 2-(Difluoromethyl)-5-hydroxy-3-methoxypyridine is unique due to the specific positioning of its functional groups. This positioning can significantly influence its chemical reactivity and biological activity. For instance, the presence of the difluoromethyl group at the 2-position enhances its lipophilicity and metabolic stability, making it more suitable for certain applications in drug discovery and material science .
Properties
Molecular Formula |
C7H7F2NO2 |
|---|---|
Molecular Weight |
175.13 g/mol |
IUPAC Name |
6-(difluoromethyl)-5-methoxypyridin-3-ol |
InChI |
InChI=1S/C7H7F2NO2/c1-12-5-2-4(11)3-10-6(5)7(8)9/h2-3,7,11H,1H3 |
InChI Key |
JODHETYVSVQYFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


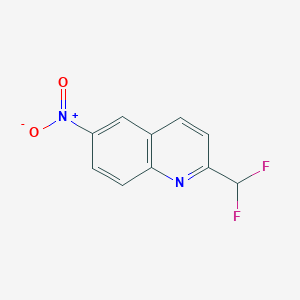
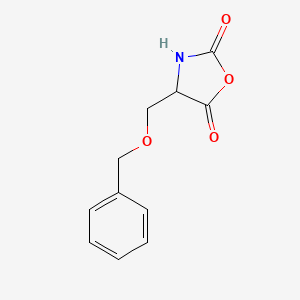
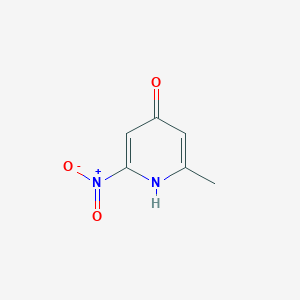
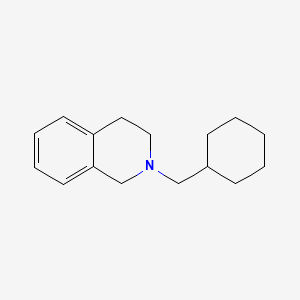
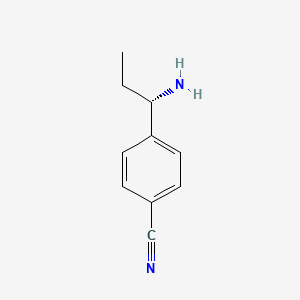
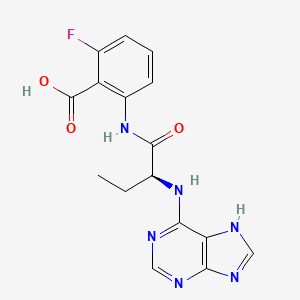
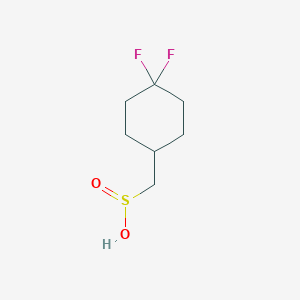
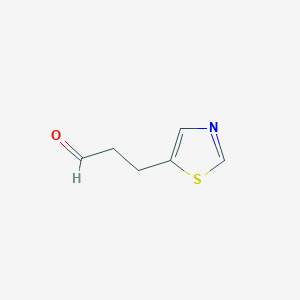
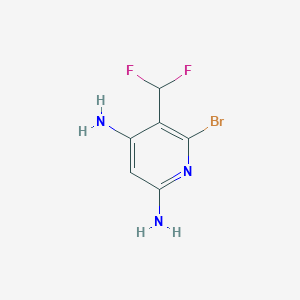
![3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12967781.png)

